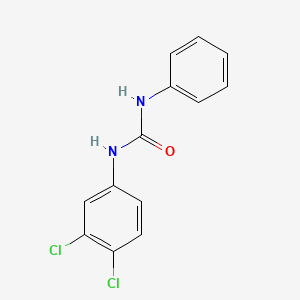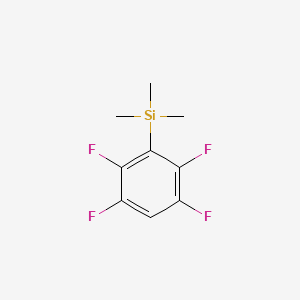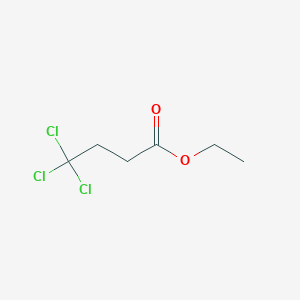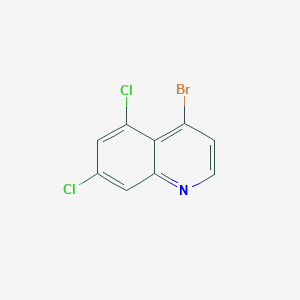
4-Bromo-5,7-dichloroquinoline
描述
4-Bromo-5,7-dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4BrCl2N. It is a derivative of quinoline, which is a fusion product of a benzene ring and a pyridine nucleus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,7-dichloroquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of quinoline derivatives. For instance, quinoline can be brominated in high yield by heating its hydrochlorides with bromine in nitrobenzene . Another method involves the Gould–Jacobs reaction, which constructs the pyridine ring from 3-chloroaniline .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve the use of microwave irradiation, which is a green and efficient technique. This method reduces the usage of harmful chemicals and solvents, making it more environmentally friendly . Additionally, solvent-free microwave irradiation and the use of ionic liquids are also employed in the synthesis of quinoline derivatives .
化学反应分析
Types of Reactions
4-Bromo-5,7-dichloroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4-position of the pyridine ring are highly reactive in nucleophilic aromatic substitution reactions.
Suzuki–Miyaura Coupling: This reaction involves the coupling of boron reagents with halogenated quinoline derivatives under mild and functional group tolerant conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, which can replace the chlorine atoms in the pyridine ring.
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted quinoline derivatives, such as chloroquine.
Suzuki–Miyaura Coupling: The major products are biaryl compounds formed by the coupling of quinoline derivatives with aryl boronic acids.
科学研究应用
4-Bromo-5,7-dichloroquinoline has several scientific research applications:
作用机制
The mechanism of action of 4-Bromo-5,7-dichloroquinoline involves its interaction with molecular targets and pathways in biological systems. For example, in nucleophilic substitution reactions, the chlorine atoms in the pyridine ring are replaced by nucleophiles, leading to the formation of new compounds with potential biological activity . In Suzuki–Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination to form biaryl products .
相似化合物的比较
4-Bromo-5,7-dichloroquinoline can be compared with other similar compounds, such as:
4-Bromo-7,8-dichloroquinoline: This compound has similar chemical properties but differs in the position of the chlorine atoms.
4,7-Dichloroquinoline: This compound is used as an intermediate in the synthesis of antimalarial drugs.
4-Bromo-5,8-dichloroquinoline: Another derivative with different substitution patterns.
属性
IUPAC Name |
4-bromo-5,7-dichloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLDNCUVSWZBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632685 | |
| Record name | 4-Bromo-5,7-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203261-25-0 | |
| Record name | 4-Bromo-5,7-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


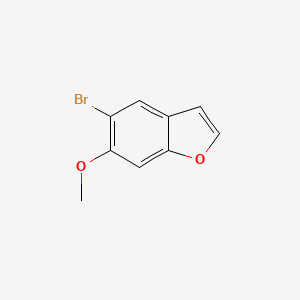

![4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline](/img/structure/B3049278.png)
![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)
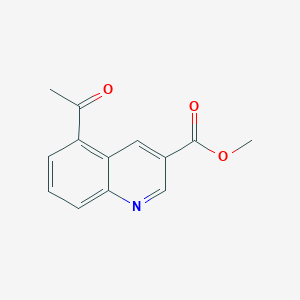
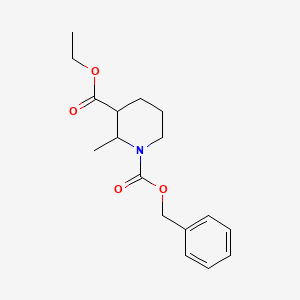
![(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B3049283.png)
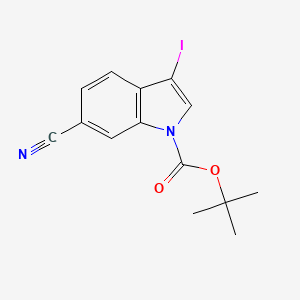
![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)
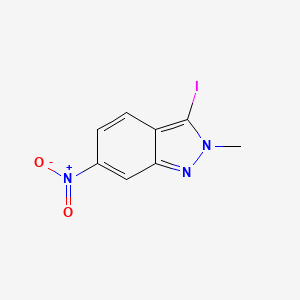
![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)
